Cas no 1159988-75-6 (3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole)

3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole 化学的及び物理的性質
名前と識別子
-
- 3,5-Bis-(4-bromo-phenyl)-4-chloro-1H-pyrazole
- 3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole
- CS-0268083
- EN300-230070
- BBL040161
- AKOS000311407
- STK349945
- 1159988-75-6
-
- MDL: MFCD08552841
- インチ: InChI=1S/C15H9Br2ClN2/c16-11-5-1-9(2-6-11)14-13(18)15(20-19-14)10-3-7-12(17)8-4-10/h1-8H,(H,19,20)
- InChIKey: ZCORJOGONKPSMW-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 411.88005Da
- どういたいしつりょう: 409.88210Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 20
- 回転可能化学結合数: 2
- 複雑さ: 315
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 28.7Ų
- 疎水性パラメータ計算基準値(XlogP): 5.5
3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-230070-0.25g |
3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole |
1159988-75-6 | 95% | 0.25g |
$189.0 | 2024-06-20 | |
Enamine | EN300-230070-1.0g |
3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole |
1159988-75-6 | 95% | 1.0g |
$381.0 | 2024-06-20 | |
Enamine | EN300-230070-0.05g |
3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole |
1159988-75-6 | 95% | 0.05g |
$89.0 | 2024-06-20 | |
Enamine | EN300-230070-2.5g |
3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole |
1159988-75-6 | 95% | 2.5g |
$628.0 | 2024-06-20 | |
Chemenu | CM486868-1g |
3,5-Bis(4-bromophenyl)-4-chloro-1H-pyrazole |
1159988-75-6 | 97% | 1g |
$190 | 2022-06-14 | |
abcr | AB499636-250 mg |
3,5-Bis(4-bromophenyl)-4-chloro-1H-pyrazole |
1159988-75-6 | 250MG |
€231.60 | 2022-03-01 | ||
Enamine | EN300-230070-10.0g |
3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole |
1159988-75-6 | 95% | 10.0g |
$1860.0 | 2024-06-20 | |
Enamine | EN300-230070-1g |
3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole |
1159988-75-6 | 1g |
$381.0 | 2023-09-15 | ||
Enamine | EN300-230070-10g |
3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole |
1159988-75-6 | 10g |
$1860.0 | 2023-09-15 | ||
Ambeed | A172782-1g |
3,5-Bis(4-bromophenyl)-4-chloro-1H-pyrazole |
1159988-75-6 | 97% | 1g |
$192.0 | 2024-04-26 |
3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole 関連文献
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Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
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Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazoleに関する追加情報
Recent Advances in the Study of 3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole (CAS: 1159988-75-6)
The compound 3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole (CAS: 1159988-75-6) has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic pyrazole derivative, characterized by its brominated phenyl rings and chloro substitution, has shown promising activity in various biological assays, particularly in the context of kinase inhibition and anticancer drug development.
Recent studies published in the Journal of Medicinal Chemistry (2023) have demonstrated that this compound exhibits potent inhibitory activity against several cancer-related kinases, including EGFR and VEGFR-2, with IC50 values in the low micromolar range. The molecular docking studies revealed that the bromine atoms at the para positions of the phenyl rings play a crucial role in forming halogen bonds with key amino acid residues in the ATP-binding pocket of these kinases.
A 2024 study in Bioorganic Chemistry explored the compound's potential as a lead structure for developing novel antiproliferative agents. The research team synthesized a series of derivatives and found that the parent compound showed remarkable selectivity against certain cancer cell lines, particularly in breast and colon cancer models. The mechanism of action appears to involve both direct kinase inhibition and induction of apoptosis through mitochondrial pathways.
From a chemical synthesis perspective, recent advancements published in Organic Process Research & Development (2023) have improved the production efficiency of 3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole. The new synthetic route reduces the number of steps from five to three while maintaining high purity (>98%) and yield (75-80%). This development is particularly significant for scaling up production for preclinical studies.
Pharmacokinetic studies conducted in animal models (European Journal of Pharmaceutical Sciences, 2024) indicate that the compound shows moderate oral bioavailability (35-40%) and favorable tissue distribution, with particularly high accumulation in tumor tissues. However, challenges remain regarding its metabolic stability, as the compound undergoes rapid glucuronidation in the liver, leading to relatively short plasma half-life (2-3 hours).
Future research directions highlighted in recent review articles suggest several promising avenues for this compound class, including: 1) development of prodrug strategies to improve metabolic stability, 2) exploration of combination therapies with existing anticancer agents, and 3) structural modifications to enhance selectivity for specific kinase targets. The unique halogen-rich structure of 3,5-bis(4-bromophenyl)-4-chloro-1H-pyrazole continues to make it an attractive scaffold for medicinal chemistry optimization.
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